molecular formula C9H13ClN2 B14851329 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine CAS No. 1393554-17-0

3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14851329
CAS No.: 1393554-17-0
M. Wt: 184.66 g/mol
InChI Key: SWINTXLLUKCKGJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, which is attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-4-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyridine ring or the chloro group, leading to dechlorination or hydrogenation products.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets. The propan-1-amine chain can also play a role in its pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

    3-(6-Methylpyridin-2-yl)propan-1-amine: Lacks the chloro group, which can affect its reactivity and biological activity.

    2-Amino-6-methylpyridine: Similar pyridine structure but with different functional groups, leading to distinct chemical and biological properties.

    Pyrimidinamine derivatives: Contain a pyridine-like ring but with different substituents, used in various applications including fungicides.

Uniqueness: 3-(6-Chloro-4-methylpyridin-2-YL)propan-1-amine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can enhance its reactivity and potential biological activities. The combination of these functional groups with the propan-1-amine chain makes it a versatile compound for various applications.

Properties

CAS No.

1393554-17-0

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(6-chloro-4-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)12-9(10)6-7/h5-6H,2-4,11H2,1H3

InChI Key

SWINTXLLUKCKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CCCN

Origin of Product

United States

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